[4-(1-Aminoethyl)piperidin-1-yl]-[4-(difluoromethyl)-3-fluorophenyl]methanone;hydrochloride
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Overview
Description
[4-(1-Aminoethyl)piperidin-1-yl]-[4-(difluoromethyl)-3-fluorophenyl]methanone;hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in pharmaceutical chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Aminoethyl)piperidin-1-yl]-[4-(difluoromethyl)-3-fluorophenyl]methanone;hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and a ketone, the piperidine ring can be formed via reductive amination.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions, where an appropriate leaving group on the piperidine ring is replaced by an aminoethyl moiety.
Attachment of the Difluoromethyl and Fluorophenyl Groups: These groups can be introduced through cross-coupling reactions such as Suzuki or Heck coupling, using appropriate boronic acids or halides as starting materials.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the piperidine ring or the difluoromethyl group, potentially leading to the formation of more saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.
Biology
In biological research, [4-(1-Aminoethyl)piperidin-1-yl]-[4-(difluoromethyl)-3-fluorophenyl]methanone;hydrochloride can be used to study the effects of piperidine derivatives on biological systems. It may serve as a probe to investigate receptor-ligand interactions or enzyme activity.
Medicine
Medically, this compound could be explored for its potential therapeutic effects. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. This compound could be a candidate for drug development targeting specific receptors or pathways.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it suitable for applications in polymer science or materials engineering.
Mechanism of Action
The mechanism of action of [4-(1-Aminoethyl)piperidin-1-yl]-[4-(difluoromethyl)-3-fluorophenyl]methanone;hydrochloride involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
[4-(1-Aminoethyl)pyridine]: This compound shares the aminoethyl group but has a pyridine ring instead of a piperidine ring.
[4-(Difluoromethyl)-3-fluorophenyl]methanone: This compound lacks the piperidine and aminoethyl groups but retains the difluoromethyl and fluorophenyl moieties.
Uniqueness
The uniqueness of [4-(1-Aminoethyl)piperidin-1-yl]-[4-(difluoromethyl)-3-fluorophenyl]methanone;hydrochloride lies in its combination of structural features. The presence of both the piperidine ring and the difluoromethyl-fluorophenyl moiety provides a distinct set of chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
[4-(1-aminoethyl)piperidin-1-yl]-[4-(difluoromethyl)-3-fluorophenyl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O.ClH/c1-9(19)10-4-6-20(7-5-10)15(21)11-2-3-12(14(17)18)13(16)8-11;/h2-3,8-10,14H,4-7,19H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOZOYMBHQJYGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C2=CC(=C(C=C2)C(F)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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